molecular formula C23H26N2O2S B5139040 N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide

N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide

Katalognummer B5139040
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: XSJXYSWDKQNLPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide, also known as TAK-659, is a small molecule drug that has been developed for the treatment of various types of cancers. It belongs to the class of kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.

Wirkmechanismus

N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide is a selective inhibitor of several kinases that are involved in the growth and survival of cancer cells. It binds to the ATP-binding pocket of these kinases, preventing their activity and ultimately leading to apoptosis of cancer cells. N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has been shown to inhibit the activity of BTK, FLT3, and JAK, which are involved in the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has been shown to have potent anti-tumor activity in preclinical models of various types of cancers. It has been shown to induce apoptosis of cancer cells and inhibit their proliferation. N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has also been shown to enhance the activity of other drugs used in cancer treatment, such as rituximab and venetoclax. In addition, N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide is its potent anti-tumor activity in preclinical models of various types of cancers. It has also been shown to enhance the activity of other drugs used in cancer treatment, which could lead to more effective combination therapies. However, one limitation of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide is its selectivity for specific kinases, which could limit its efficacy in some types of cancers. In addition, the long half-life of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide could lead to accumulation and potential toxicity in patients.

Zukünftige Richtungen

There are several future directions for the development of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide. One potential direction is the investigation of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide in combination with other drugs used in cancer treatment, such as immunotherapies. Another potential direction is the investigation of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide in specific types of cancers, where the kinases targeted by N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide are known to be dysregulated. Finally, the development of more selective and potent kinase inhibitors could lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesemethoden

N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 2-Bromo-4'-methoxyacetophenone, which is reacted with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst to yield 2-(2,6-dimethylphenyl)-4'-methoxyacetophenone. This intermediate is then reacted with diphenylmethanamine in the presence of a reducing agent to yield N-(diphenylmethyl)-2-(2,6-dimethylphenyl)-4'-methoxyacetophenone. The final step involves the reaction of this intermediate with benzenesulfonyl chloride in the presence of a base to yield N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and JAK. N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide has also been shown to enhance the activity of other drugs used in cancer treatment, such as rituximab and venetoclax. These preclinical studies have provided the basis for the clinical development of N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide in patients with cancer.

Eigenschaften

IUPAC Name

N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-23(2,25-28(26,27)21-16-10-5-11-17-21)18-24-22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17,22,24-25H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXYSWDKQNLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.